molecular formula C22H25NO4 B366774 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-76-2

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione

Cat. No.: B366774
CAS No.: 620931-76-2
M. Wt: 367.4g/mol
InChI Key: GFPXHSNOWCSVKU-UHFFFAOYSA-N
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Description

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A natural plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.

    Serotonin: A neurotransmitter that plays a role in mood regulation and other physiological processes.

Properties

IUPAC Name

1-[(3-methoxy-4-pentoxyphenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-5-6-11-27-19-10-8-16(13-20(19)26-3)14-23-18-9-7-15(2)12-17(18)21(24)22(23)25/h7-10,12-13H,4-6,11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXHSNOWCSVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)CN2C3=C(C=C(C=C3)C)C(=O)C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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